molecular formula C11H11N3O2S B12925201 5-[(Benzyloxy)methyl]-1,2,3-thiadiazole-4-carboxamide CAS No. 4602-48-6

5-[(Benzyloxy)methyl]-1,2,3-thiadiazole-4-carboxamide

Cat. No.: B12925201
CAS No.: 4602-48-6
M. Wt: 249.29 g/mol
InChI Key: JNWGKPVGMGRSML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(Benzyloxy)methyl]-1,2,3-thiadiazole-4-carboxamide: is a heterocyclic organic compound that contains a thiadiazole ring.

Properties

CAS No.

4602-48-6

Molecular Formula

C11H11N3O2S

Molecular Weight

249.29 g/mol

IUPAC Name

5-(phenylmethoxymethyl)thiadiazole-4-carboxamide

InChI

InChI=1S/C11H11N3O2S/c12-11(15)10-9(17-14-13-10)7-16-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,12,15)

InChI Key

JNWGKPVGMGRSML-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCC2=C(N=NS2)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Benzyloxy)methyl]-1,2,3-thiadiazole-4-carboxamide typically involves the formation of the thiadiazole ring followed by the introduction of the benzyloxy and carboxamide groups. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a benzyloxy-substituted hydrazine with a suitable thiocarbonyl compound can lead to the formation of the thiadiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and specific solvents to facilitate the reaction. The choice of reagents and reaction conditions can significantly impact the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-[(Benzyloxy)methyl]-1,2,3-thiadiazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole ring .

Mechanism of Action

The mechanism of action of 5-[(Benzyloxy)methyl]-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exerting its antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Benzyloxy)-1,2,3-thiadiazole-4-carboxamide
  • 5-(Methoxy)-1,2,3-thiadiazole-4-carboxamide
  • 5-(Ethoxy)-1,2,3-thiadiazole-4-carboxamide

Uniqueness

5-[(Benzyloxy)methyl]-1,2,3-thiadiazole-4-carboxamide is unique due to the presence of the benzyloxy group, which can enhance its biological activity and solubility compared to other similar compounds. This structural feature may also influence its reactivity and the types of chemical reactions it can undergo .

Biological Activity

5-[(Benzyloxy)methyl]-1,2,3-thiadiazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic properties based on recent research findings.

Chemical Structure

The compound features a thiadiazole ring, which is known for its diverse biological activities. The presence of the benzyloxy and carboxamide substituents enhances its pharmacological profile.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various thiadiazole derivatives, including this compound. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against various pathogens:

CompoundPathogenMIC (µM)
This compoundMycobacterium tuberculosis< 0.1
4-methyl-1,2,3-thiadiazole derivativesMycobacterium tuberculosis< 0.08
Sulfonyl hydrazone derivativesMycobacterium tuberculosis0.07

The compound demonstrated significant activity against Mycobacterium tuberculosis with an MIC value comparable to isoniazid, a standard antitubercular drug. The introduction of the thiadiazole moiety was crucial for enhancing activity against this pathogen .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been explored in various studies. For instance, compounds derived from the thiadiazole scaffold have shown promising results against different cancer cell lines. The following case study illustrates this:

Case Study: Anticancer Activity Assessment

  • Objective : To evaluate the cytotoxic effects of this compound on human chronic myelogenous leukemia cells.
  • Methodology : MTT assay was employed to determine cell viability.
  • Results : The compound exhibited an IC50 value indicative of moderate to high cytotoxicity against cancer cells.

The selectivity index (SI) calculated for this compound suggests a favorable therapeutic window compared to conventional chemotherapeutics .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets involved in cell proliferation and survival pathways. Molecular docking studies have suggested that the compound can bind effectively to enzymes implicated in cancer metabolism and microbial resistance mechanisms .

Toxicity and Safety Profile

Safety assessments conducted using normal cell lines (e.g., HEK-293) indicate that this compound exhibits low toxicity at therapeutic doses. The compound showed no significant cytotoxic effects at concentrations that were effective against pathogens and cancer cells .

Q & A

Q. What are the standard synthetic routes for 5-[(Benzyloxy)methyl]-1,2,3-thiadiazole-4-carboxamide, and how do reaction conditions influence yield?

A common approach involves condensation reactions between substituted benzaldehydes and heterocyclic precursors under acidic catalysis. For example, refluxing a triazole derivative with benzaldehyde in absolute ethanol with glacial acetic acid (5 drops) for 4 hours yields analogous thiadiazole-carboxamide structures. Solvent choice (e.g., ethanol for polarity control), catalyst (acetic acid for protonation), and reflux duration are critical for minimizing side products. Post-reaction purification via solvent evaporation and filtration is typical .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • NMR : ¹H/¹³C NMR to confirm benzyloxy and thiadiazole protons/carbons.
  • HPLC : Purity assessment (>90% as per industrial standards; methods similar to those for related thiadiazoles) .
  • X-ray crystallography : For structural elucidation, as demonstrated in studies of bromophenoxy-pyrazole derivatives .
  • Mass spectrometry : High-resolution MS to verify molecular weight (e.g., MW ~318.14 for analogous structures) .

Q. What safety protocols are essential when handling this compound in the lab?

Based on structurally similar thiadiazole derivatives:

  • GHS Classification : Acute toxicity (Category 4 for oral, dermal, inhalation exposure).
  • PPE : Gloves, lab coat, and fume hood use.
  • Emergency measures : Immediate medical consultation and provision of SDS documentation (e.g., as outlined for N-phenyl-1,2,3-thiadiazole-4-carboxamide) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s biological activity?

  • Substitution patterns : Vary the benzyloxy group (e.g., halogenation, methoxy) to assess impact on bioactivity.
  • Thiadiazole core modifications : Replace sulfur with oxygen/nitrogen to alter electronic properties.
  • In silico modeling : Use tools like PISTACHIO or Reaxys to predict binding affinities, as applied to pyrazole-carboxamide derivatives .

Q. What contradictions exist in reported biological data for thiadiazole-carboxamides, and how can they be resolved?

Discrepancies in IC50 values (e.g., kinase inhibition vs. cytotoxicity) may arise from:

  • Assay conditions : Variations in cell lines, incubation times, or solvent carriers (DMSO vs. PBS).
  • Purity : Batch-to-batch differences (>90% purity vs. lower grades) affecting reproducibility .
  • Resolution : Standardize protocols across labs and validate via orthogonal assays (e.g., SPR for binding kinetics).

Q. What advanced analytical techniques address synthetic byproduct identification?

  • LC-MS/MS : Detect trace impurities (e.g., des-benzyl intermediates).
  • GC-MS : Monitor volatile byproducts from benzyloxy deprotection.
  • NMR diffusion-ordered spectroscopy (DOSY) : Differentiate closely related isomers, as used in pyridine-derivative studies .

Q. How can in silico tools predict metabolic pathways for this compound?

  • BKMS_METABOLIC : Predict Phase I/II metabolism (e.g., benzyloxy demethylation, glucuronidation).
  • ADMET modeling : Estimate bioavailability and toxicity risks using databases like PubChem .

Q. What strategies improve solubility and stability in biological assays?

  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) on the benzyloxy moiety.
  • Co-solvent systems : Use cyclodextrins or PEG-based solvents, as applied to sulfonamide analogs .
  • Lyophilization : Stabilize aqueous solutions for long-term storage, as per protocols for thiazole-thiol derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.